molecular formula C25H22ClN5O4 B13748535 N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide CAS No. 63133-94-8

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide

Cat. No.: B13748535
CAS No.: 63133-94-8
M. Wt: 491.9 g/mol
InChI Key: IDFURFDINRJNOG-UHFFFAOYSA-N
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Description

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is a complex organic compound known for its vibrant coloration properties. It is often used as a dye in various industrial applications due to its stability and intense color. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with M-toluidine under alkaline conditions to form the azo compound.

    Phthalimide Formation: The final step involves the reaction of the azo compound with phthalic anhydride in the presence of a suitable catalyst to form the phthalimide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide undergoes several types of chemical reactions:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under strong conditions, affecting the azo linkage.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

Major Products

    Reduction: Produces aromatic amines.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Oxidation: Leads to the cleavage of the azo bond and formation of various oxidized products.

Scientific Research Applications

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:

    Molecular Targets: The azo group can form complexes with metal ions, affecting their properties.

    Pathways: The compound can undergo redox reactions, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Disperse Red 54: Another azo dye with similar chromophoric properties.

    Disperse Orange 3: Shares the azo linkage but differs in the substituents on the aromatic rings.

Uniqueness

N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it particularly suitable for certain industrial applications.

Properties

CAS No.

63133-94-8

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H22ClN5O4/c1-3-29(12-13-30-24(32)19-6-4-5-7-20(19)25(30)33)17-8-10-22(16(2)14-17)27-28-23-11-9-18(31(34)35)15-21(23)26/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

IDFURFDINRJNOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C

Origin of Product

United States

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